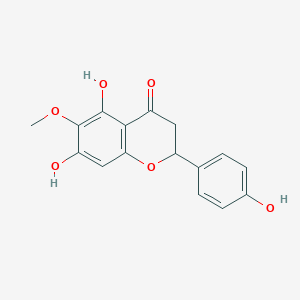

6-Methoxynaringenin

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXRFTLSXMRXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthesis of 6 Methoxynaringenin

Plant Sources and Distribution

6-Methoxynaringenin is a naturally occurring flavonoid found in various plant species. Its distribution is notable in several families, including Lamiaceae and Fabaceae, where it contributes to the plant's chemical profile and potential biological activities.

Scutellaria barbata as a Prominent Source

Scutellaria barbata, a perennial herb belonging to the Lamiaceae family, is a significant natural source of this compound. nih.govmolnova.com This plant has a long history of use in traditional Chinese medicine. nih.govmdpi.com Phytochemical analyses of the aerial parts of Scutellaria barbata have successfully isolated and identified this compound among its various constituents. nih.govmolnova.com The presence of this compound is part of a rich profile of flavonoids and diterpenoids that characterize the species. nih.govmaxapress.comljmu.ac.uk

Mimosa tenuiflora as a Source

Mimosa tenuiflora, a perennial tree native to the Americas and a member of the Fabaceae family, also contains this compound. The compound has been isolated from the leaves and flowers of this species. researchgate.netnih.gov Mimosa tenuiflora is known for its diverse array of secondary metabolites, which include not only flavonoids like this compound but also alkaloids, tannins, and terpenes. researchgate.netnih.govnih.gov

Salvia plebeia and Related Salvia Species

Within the Salvia genus (Lamiaceae), Salvia plebeia is a well-documented source of this compound. cabidigitallibrary.orgkoreascience.krresearchgate.net The compound has been isolated from the whole plant, and its structure was confirmed using spectroscopic analysis. koreascience.kr In some studies, this compound was identified as being isolated from this particular plant for the first time. cabidigitallibrary.orgkoreascience.kr Its glycoside, this compound-7-O-β-D-glucoside, has also been found in S. plebeia. researchgate.netresearchgate.net While the Salvia genus is rich in a wide variety of polyphenolic compounds, including numerous flavonoids and phenolic acids, the specific distribution of this compound across other Salvia species is less extensively documented in comparison to S. plebeia. researchgate.netmdpi.commdpi.comresearchgate.net

Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound involves a multi-step process common to many flavonoids, starting from the phenylpropanoid pathway. The immediate precursor to this compound is the flavanone (B1672756) naringenin (B18129). nih.gov Naringenin itself is formed from p-coumaroyl-CoA and malonyl-CoA through the actions of chalcone (B49325) synthase and chalcone isomerase. nih.gov

Enzymatic Methylation Processes (O-methylation)

The final step in the formation of this compound is the specific methylation of its precursor, naringenin. This biochemical modification is an O-methylation reaction, where a methyl group is transferred to a hydroxyl group on the naringenin structure. nih.gov This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). mdpi.com

Specifically, the conversion involves the addition of a methyl group to the hydroxyl group at the C-6 position of the A-ring of the naringenin molecule. mdpi.com The methyl donor in this enzymatic reaction is typically S-adenosyl-L-methionine (SAM). The enzyme, a type of flavonoid O-methyltransferase (FOMT), facilitates the transfer of the methyl group from SAM to the 6-hydroxyl position of naringenin, yielding this compound and S-adenosyl-L-homocysteine. While specific OMTs that methylate other positions of naringenin (such as the 7 or 4' positions) have been identified and characterized in various plants like rice and soybean, the precise enzyme responsible for 6-O-methylation is less commonly isolated but is part of the broader family of FOMTs that create the vast diversity of methylated flavonoids found in nature. nih.govmdpi.comnih.govwikipedia.org

The table below details the key molecules involved in the final biosynthetic step to produce this compound.

Table of Mentioned Compounds

Genetic Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is governed by a suite of structural and regulatory genes. While the overarching flavonoid pathway is well-understood, the specific genetic elements controlling the 6-O-methylation of naringenin are less characterized. However, parallels can be drawn from the biosynthesis of similar methoxylated flavonoids.

The core flavonoid biosynthetic pathway is primarily regulated at the transcriptional level by a complex of transcription factors, namely from the R2R3-MYB, basic helix–loop–helix (bHLH), and WD40 protein families. These transcription factors work in concert to activate or repress the expression of structural genes encoding the enzymes responsible for flavonoid production.

The final step in the formation of this compound is the methylation of the hydroxyl group at the 6-position of the naringenin backbone. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While the precise OMT responsible for this specific methylation is not yet definitively identified in all producing species, the study of related compounds provides a strong model. For instance, the biosynthesis of sakuranetin (B8019584) (7-O-methylnaringenin) in rice involves a specific naringenin 7-O-methyltransferase (NOMT). The gene encoding this enzyme, Os12g0240900, has been identified, and its expression is known to be induced by various stressors. It is highly probable that a similar, position-specific OMT is responsible for the synthesis of this compound, and its genetic regulation would likely fall under the control of the same families of transcription factors that govern the broader flavonoid pathway. The specificity of methylation is dictated by the particular OMT enzyme expressed in a given plant tissue at a specific developmental stage or under particular environmental conditions.

Influence of Environmental Factors on Biosynthesis and Accumulation

The production and accumulation of this compound in plants are significantly influenced by a variety of external environmental stimuli. These factors can trigger signaling pathways within the plant that lead to the upregulation of the biosynthetic genes involved in its production, often as part of a defense response.

Key environmental factors that have been shown to influence the biosynthesis of flavonoids, and likely this compound, include:

Light: Light, particularly UV radiation, is a potent inducer of flavonoid biosynthesis. Plants produce these compounds to act as sunscreens, protecting them from DNA damage.

Temperature: Both high and low temperature stress can lead to an increase in the accumulation of secondary metabolites, including flavonoids, as part of the plant's acclimatization and defense mechanisms.

Water Availability: Drought stress is another significant factor that can enhance the production of flavonoids, which can act as antioxidants to mitigate oxidative stress caused by water deficit.

Biotic Stress: Pathogen attack and herbivory can trigger the production of phytoalexins, which are antimicrobial and anti-feedant compounds. Methoxylated flavonoids, such as the related compound sakuranetin, are known to act as phytoalexins, and it is plausible that this compound plays a similar role. The induction of sakuranetin biosynthesis in rice by jasmonic acid, a signaling molecule involved in defense against herbivores and necrotrophic pathogens, and by copper chloride, which can mimic pathogen attack, underscores the role of biotic stress in stimulating the production of methylated flavanones.

The accumulation of this compound in plants is therefore a dynamic process, finely tuned by the interplay of genetic predisposition and environmental triggers.

Isolation and Purification Methodologies

The extraction and purification of this compound from its natural plant sources rely on a combination of classical and advanced analytical techniques. The process begins with the extraction of the compound from the plant matrix, followed by chromatographic separation and spectroscopic analysis for structural confirmation.

Initial extraction from dried and powdered plant material, such as the rhizomes of Alpinia blepharocalyx or Boesenbergia pandurata, is typically performed using organic solvents like methanol. This is often followed by liquid-liquid partitioning with solvents of varying polarity, such as hexane (B92381) and chloroform, to achieve a preliminary separation of compounds based on their solubility.

Advanced Chromatographic Techniques (e.g., HPLC, UHPLC-DAD-QTOF/MS)

For the fine separation and analysis of this compound from complex plant extracts, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the methods of choice. These techniques offer high resolution and sensitivity.

A typical HPLC or UHPLC system for the analysis of this compound would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of an aqueous solvent (often containing a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection is commonly achieved using a Diode Array Detector (DAD), which provides ultraviolet (UV) spectra of the eluting compounds, aiding in their initial identification. For definitive identification and structural elucidation, the chromatograph is often coupled to a mass spectrometer (MS), particularly a Quadrupole Time-of-Flight (QTOF) mass spectrometer. UHPLC-DAD-QTOF/MS provides accurate mass measurements for determining the elemental composition of the compound and its fragments, which is crucial for unambiguous identification.

Spectroscopic Elucidation of Isolated Compounds (NMR, MS)

Once this compound has been isolated and purified, its chemical structure is definitively confirmed using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, allowing for the determination of its molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a methyl group, and retro-Diels-Alder (rDA) fragmentation of the C-ring, which is typical for flavanones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted on the purified compound.

¹H NMR: This provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: This reveals the number and types of carbon atoms in the molecule.

2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all atoms in the this compound structure.

The combined data from these advanced chromatographic and spectroscopic techniques provide a comprehensive and definitive characterization of this compound.

Pharmacological and Biological Activities of 6 Methoxynaringenin

Anti-inflammatory and Immunomodulatory Effects

The ability of a compound to modulate the body's inflammatory and immune responses is a key area of pharmacological research. 6-Methoxynaringenin has been evaluated for these properties, with studies focusing on its interaction with key molecules and pathways involved in the inflammatory cascade.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a critical signaling molecule in physiological processes, but its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to tissue damage. researchgate.nettargetmol.com Consequently, the inhibition of excessive NO production is a primary target for anti-inflammatory agents.

This compound, which has been isolated from plants such as Scutellaria barbata, has demonstrated notable efficacy in this area. targetmol.comtargetmol.com Studies have shown that it efficiently inhibits the production of nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells. targetmol.com This inhibitory activity has been quantified, establishing a clear measure of its potency. targetmol.comtargetmol.com

Inhibitory Effect of this compound on Nitric Oxide Production

| Compound | Assay/Model | IC₅₀ Value | Source |

|---|---|---|---|

| This compound | NO Production in LPS-Stimulated Microglial Cells | 25.8 μM | targetmol.comtargetmol.com |

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory effects of flavonoids are often mediated through their interaction with complex signaling pathways that regulate the expression of various inflammatory mediators. researchgate.net Two of the most critical pathways in this process are the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways. researchgate.net Activation of these pathways leads to the transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net

While direct studies on the specific mechanisms of this compound are emerging, extensive research on its parent compound, naringenin (B18129), and closely related analogues provides strong evidence for its likely mode of action. For instance, naringenin has been shown to mediate its anti-inflammatory properties by inhibiting the NF-κB signaling pathway. researchgate.net Furthermore, studies on 7-O-Methylnaringenin, another methylated derivative, demonstrated a dose-dependent downregulation of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. This effect was directly linked to the blockage of NF-κB activation and the inhibition of ERK1/2 and JNK phosphorylation within the MAPK pathway. Given the structural similarities, it is hypothesized that this compound exerts its anti-inflammatory effects through similar modulation of these key regulatory pathways.

In Vitro Anti-inflammatory Models

To investigate the anti-inflammatory properties of chemical compounds at the cellular level, researchers utilize established in vitro models that simulate an inflammatory response. A widely used and suitable model involves murine macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls. researchgate.net Upon stimulation with LPS, these macrophages produce a variety of inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and pro-inflammatory cytokines. researchgate.net

This model has been successfully used to evaluate the effects of numerous flavonoids. The inhibitory action of this compound on nitric oxide was specifically demonstrated in LPS-stimulated microglial cells, a model that is particularly relevant for studying neuroinflammation. targetmol.com The consistent use of cell lines like RAW 264.7 and primary microglial cells allows for the standardized assessment and comparison of the anti-inflammatory potential of compounds like this compound.

In Vivo Anti-inflammatory Models

Following promising in vitro results, compounds are often advanced to in vivo models to assess their efficacy within a whole biological system. A standard and highly reproducible model for acute inflammation is the carrageenan-induced paw edema test in rodents. chemfaces.com In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by edema (swelling), which can be measured over time. chemfaces.com The response involves an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase involving the release of prostaglandins (B1171923) and cytokines. chemfaces.com

This model is frequently used to evaluate the anti-edematous effect of natural products and potential anti-inflammatory drugs. chemfaces.com While studies on related 6-methoxyflavones and other flavanones like Sakuranetin (B8019584) have demonstrated anti-inflammatory and antioxidant effects in various in vivo animal models, specific studies detailing the use of the carrageenan-induced paw edema model for isolated this compound are not extensively documented in the current literature. researchgate.netchemfaces.com Such studies would be a logical progression to confirm its in vivo anti-inflammatory potential.

Antioxidant Mechanisms and Cellular Protection

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of inflammation and cellular damage. Flavonoids are well-known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals.

Free Radical Scavenging Activities (e.g., DPPH, ABTS assays)

The antioxidant capacity of a compound is commonly evaluated using in vitro chemical assays that measure its ability to neutralize stable free radicals. Two of the most widely used methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The DPPH assay utilizes a stable free radical that has a deep violet color in solution. When a compound with antioxidant properties donates a hydrogen atom to the DPPH radical, it is reduced, causing the color to fade to a light yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

Similarly, the ABTS assay involves the generation of a blue-green ABTS radical cation. Antioxidants present in a sample can reduce this radical, causing a loss of color that can be measured spectrophotometrically. This assay is versatile as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic compounds.

Studies on various plant extracts known to contain this compound, such as those from Salvia plebeia, have demonstrated significant free-radical scavenging activity in both DPPH and ABTS assays. semanticscholar.orgresearchgate.netmdpi.comucuenca.edu.ecresearchgate.netstuartxchange.org However, while the antioxidant potential of the extracts is well-established, specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) for isolated, pure this compound, is not detailed in the currently available scientific literature.

Modulation of Endogenous Antioxidant Systems

This compound has demonstrated the ability to modulate the body's own antioxidant defense mechanisms. A key pathway involved in cellular protection against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Studies indicate that this compound can activate this critical pathway, which plays a major role in the antioxidant defense system. nih.gov

Activation of the Nrf2 pathway leads to the upregulation of various antioxidant and detoxifying enzymes. Research has shown that treatment with this compound can counteract the depletion of crucial endogenous antioxidants like glutathione (B108866) (GSH). nih.gov By enhancing these natural defense systems, this compound helps to fortify cells against oxidative damage. nih.gov The presence of this compound has been directly linked to the antioxidant properties of certain plant extracts.

Protective Effects Against Oxidative Stress-Induced Cellular Damage

The modulation of endogenous antioxidant systems by this compound translates into tangible protective effects against cellular damage induced by oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to damage to lipids, proteins, and DNA.

Studies have shown that this compound can significantly inhibit the production of ROS and reduce lipid peroxidation, a key indicator of oxidative damage to cell membranes. nih.gov For instance, in models of acetaminophen-induced liver injury, pretreatment with this compound was found to reduce markers of oxidative stress such as malondialdehyde (MDA) and protect liver cells. nih.gov Furthermore, it has been shown to protect against oxidative DNA damage. nih.gov These findings suggest that this compound may exert protective effects in various tissues, including the lungs and brain, by mitigating the damaging effects of oxidative stress. nih.gov

Anticancer and Chemopreventive Potential

Methoxyflavonoids, the class of compounds to which this compound belongs, are recognized for their ability to influence tumorigenesis. nih.gov The anticancer activity of these compounds is often linked to their capacity to modulate processes like cell proliferation and apoptosis (programmed cell death). nih.gov

Research indicates that this compound exhibits antiproliferative activity against several human cancer cell lines, primarily through the induction of apoptosis. nih.gov

While this compound has been utilized in studies involving the human cervical cancer cell line (HeLa) for assessing antiviral activity, specific data regarding its direct antiproliferative effects on gynecological cancer cell lines such as SiHa, HeLa, or the breast cancer cell line MDA-MB-231 were not identified in the performed searches. nih.gov

Specific research detailing the antiproliferative activity of this compound on the prostate cancer cell lines PC3 and LNCaP has not been prominently identified. However, it has been suggested that phytoestrogens containing a methoxyl group, such as this compound, may play a role in inhibiting the development of certain hormone-dependent cancers, which could include some types of prostate cancer. nih.gov

Table 1: Documented Antiproliferative Activity of this compound (Sakuranetin) in Various Cancer Cell Lines

| Cancer Type | Cell Line | Observed Effects | IC50 Value (µg/mL) | Reference |

|---|---|---|---|---|

| Colon Carcinoma | HCT-116 | Inhibition of cell growth | 68.8 ± 5.2 | nih.gov |

| Melanoma | B16BL6 | Cytotoxic effects at 15 µmol/L | Not specified | nih.gov |

| Esophageal Squamous Cell Carcinoma | ESCC | Induction of DNA damage and mitochondrial membrane potential loss | Not specified | nih.gov |

Induction of Apoptosis in Neoplastic Cells

While this compound is a known constituent of various plant extracts, such as those from Scutellaria barbata, which have demonstrated the ability to induce apoptosis in cancer cells, direct studies on the isolated compound are limited. researchgate.netmolnova.comthieme-connect.com The extracts from Scutellaria barbata are known to trigger the mitochondrial pathway of apoptosis, which is characterized by an increased Bax/Bcl-2 ratio, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3. researchgate.netthieme-connect.com

Bioinformatic analyses and network pharmacology studies have predicted that this compound may play a role in regulating apoptosis. researchgate.netnih.gov These computational models suggest potential interactions with key apoptosis-related pathways. However, it is explicitly stated in such studies that direct experimental evidence for the pro-apoptotic activity of this compound on its own is currently lacking. researchgate.netmdpi.com Research on the broader class of flavonoids, and specifically the parent compound naringenin, has shown clear induction of apoptosis through mechanisms including the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP). nih.govpeerj.comthescipub.com Yet, these specific activities have not been experimentally validated for the 6-methoxy derivative.

Table 1: Predicted vs. Experimentally Verified Apoptotic Mechanisms

| Mechanism | Prediction for this compound | Experimental Evidence for this compound |

| Bax/Bcl-2 Ratio | Predicted to be involved in apoptosis regulation. researchgate.netthieme-connect.com | No direct studies found on the isolated compound. |

| Caspase Activation | Predicted to be a downstream effect. researchgate.netthieme-connect.com | No direct studies found on the isolated compound. |

| PARP Cleavage | Predicted as a marker of apoptosis. thieme-connect.com | No direct studies found on the isolated compound. |

This table is based on available data and highlights the need for further research on the specific apoptotic mechanisms of this compound.

Inhibition of Tumor Cell Migration and Invasion

This compound has been identified as a component of plant extracts, notably from Scutellaria barbata, that exhibit inhibitory effects on tumor cell migration and invasion. nih.gov These extracts are understood to work by reversing the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov The anti-migratory action of these extracts is also linked to the inhibition of critical signaling pathways such as PI3K/Akt and MAPK. nih.gov

Anti-angiogenic Effects

This compound is present in herbal extracts, such as those derived from Scutellaria barbata, which have been shown to possess anti-angiogenic properties. researchgate.netnih.gov These extracts can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis, by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR). nih.gov

While these findings are promising for the plant extracts as a whole, the specific contribution of this compound to these anti-angiogenic effects has not been directly investigated. nih.gov Bioinformatics and network pharmacology studies have predicted that this compound could potentially inhibit angiogenesis, primarily by modulating pathways like the PI3K-Akt signaling pathway. medchemexpress.com However, these computational analyses also highlight that there is no direct experimental research to confirm these predicted activities for the isolated compound. medchemexpress.com Studies on related flavonoids have demonstrated anti-angiogenic activity, but this cannot be directly extrapolated to this compound without specific experimental validation.

Chemo-sensitization and Reversal of Drug Resistance

Research has suggested that certain flavonoids can act as chemo-sensitizers, enhancing the efficacy of conventional chemotherapy drugs and helping to reverse drug resistance in cancer cells. This compound, as a constituent of some medicinal plants, has been identified in studies that explore these phenomena.

A study utilizing UPLC-QTOF-MS/MS and bioinformatics analysis on Scutellaria barbata identified this compound as one of several candidate compounds that may contribute to the reversal of chemotherapeutic drug resistance. researchgate.netmedchemexpress.com The study noted that while direct research on this compound's efficacy in this area has not been reported, its presence alongside other compounds with known anti-tumor or resistance-reversal properties suggests a potential role. researchgate.netmedchemexpress.com However, without studies on the isolated compound, it is not possible to definitively attribute chemo-sensitization or drug resistance reversal activities to this compound itself.

In Vitro and In Vivo Anticancer Studies

Extracts from plants such as Scutellaria luzonica and Salvia plebeia, which contain this compound, have been shown to inhibit the proliferation of malignant glioma, breast carcinoma, and prostate cancer cells in vitro. nih.gov These extracts were found to induce apoptosis and cause cell cycle arrest. nih.gov Similarly, extracts from Scutellaria barbata have demonstrated efficacy against a range of cancers including breast, ovarian, and prostate cancer, with mechanisms including the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis. researchgate.net

While this compound is listed as a chemical constituent in these active extracts, studies focusing on the bioactivity of the isolated compound are scarce. A network pharmacology study on Scutellaria baicalensis in the context of bone cancer pain identified this compound as a potential active component, but the experimental validation focused on other major components like baicalein (B1667712) and wogonin. nih.gov Therefore, while this compound is associated with anticancer activity as part of a complex mixture of natural compounds, its efficacy as a standalone agent has not been sufficiently established through rigorous in vitro and in vivo research. researchgate.netmedchemexpress.com

Table 2: Overview of Anticancer Studies Mentioning this compound

| Study Type | Cancer Model | Source Material | Key Findings Related to Source | Specific Role of this compound | Reference |

| In Vitro | Malignant glioma, breast carcinoma, prostate cancer | Scutellaria luzonica extract | Inhibited proliferation, induced apoptosis and cell cycle arrest. | Identified as a constituent; individual activity not determined. | nih.gov |

| Review | Breast, ovarian, prostate cancer, leukemia | Scutellaria barbata extract | Inhibits proliferation, induces apoptosis, suppresses angiogenesis. | Listed as a flavonoid component; specific contribution not detailed. | researchgate.net |

| Network Pharmacology | Colorectal Cancer | Scutellaria barbata | Predicted to have anti-tumor and chemo-resistance reversal properties. | Direct research on its efficacy is noted as unreported. | researchgate.netmedchemexpress.com |

| Network Pharmacology | Bone Cancer Pain | Scutellaria baicalensis | Identified as a potential active compound. | Experimental validation focused on other compounds. | nih.gov |

This table summarizes the context in which this compound has been studied for its anticancer potential, highlighting that its effects are primarily inferred from studies on complex extracts.

Antiviral Activity

Information regarding the specific antiviral properties of this compound is not extensively available in the current scientific literature. Its antiviral potential is generally inferred from studies on plant extracts in which it is a known component.

Activity against Specific Viral Pathogens (e.g., Zika, Dengue Viruses)

There are currently no available scientific studies that have specifically investigated or demonstrated the antiviral activity of isolated this compound against Zika virus or Dengue virus. While some flavonoids have been explored for their potential antiviral effects, this research has not been extended to this compound for these specific pathogens.

Mechanisms of Antiviral Action

Currently, there is no available scientific literature detailing the specific mechanisms through which this compound may exert antiviral effects. Studies that explore the antiviral actions of flavonoids have primarily focused on other derivatives, such as naringenin, and their potential to inhibit viral entry or replication. nih.govnih.gov However, these mechanisms cannot be attributed to this compound without direct experimental evidence.

In Vitro Antiviral Assays

No published studies were identified that have utilized in vitro assays to evaluate the antiviral activity of this compound. Consequently, there is no data on its efficacy, the cell lines used for testing, or the specific viral strains against which it may have been tested.

Antiparasitic/Antiprotozoal Activity

There is a lack of research on the potential antiparasitic or antiprotozoal properties of this compound.

Activity against Protozoan Parasites (e.g., Entamoeba histolytica, Giardia lamblia)

No scientific reports were found that investigate the activity of this compound against the protozoan parasites Entamoeba histolytica or Giardia lamblia. While other flavanones have been studied for their antiprotozoal effects, this specific compound remains un-investigated in this context. researchgate.net

Concentration-Dependent Inhibition (e.g., IC50 values)

As no studies on its antiprotozoal activity have been published, there are no available 50% inhibitory concentration (IC50) values or other quantitative measures of concentration-dependent inhibition for this compound against any protozoan parasites.

In Vitro Antiprotozoal Assays

Methodologies for in vitro antiprotozoal assays are well-established, typically involving the cultivation of protozoan trophozoites and assessing their viability after exposure to a test compound. scienceopen.comnih.gov However, a review of the literature indicates that this compound has not been subjected to these specific assays.

Estrogen-like Activity and Receptor Modulation

The potential estrogenic or endocrine-modulating effects of this compound have not been characterized in the scientific literature. Research on the estrogenic properties of closely related compounds, such as 6-(1,1-dimethylallyl)naringenin, has demonstrated activity mediated through estrogen receptors. nih.govresearchgate.net However, due to the strict focus of this article, these findings for a different molecule cannot be extrapolated to this compound. Therefore, no information is available on its specific estrogen-like activity or its mechanisms of receptor modulation.

Neuroprotective Effects

While direct research on this compound is emerging, its parent compound, naringenin, has well-documented neuroprotective properties. mdpi.com Flavonoids, as a class, are recognized for their ability to protect neurons from injury, suppress neuroinflammation, and promote memory, learning, and cognitive function. researchgate.net The neuroprotective effects of naringenin are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties, which help mitigate the cellular damage implicated in neurodegenerative diseases. mdpi.com

The introduction of a methoxy (B1213986) group, as seen in this compound, is a critical structural modification that can influence neuroprotective potential. Studies on other methoxylated flavonoids have shown enhanced neuroprotective activity. For instance, the synthetic flavonoid 2′-methoxy-6-methylflavone has been shown to afford neuroprotection following focal cerebral ischemia by increasing GABAA receptor tonic currents and dampening the post-stroke inflammatory response. nih.gov Furthermore, a broad structure-activity relationship analysis of 80 different flavonoids identified that a methoxy substituent group at the C7 position of the A ring plays a vital role in neuroprotective, antioxidant, and anti-inflammatory activity. mdpi.com Given that this compound possesses a methoxy group on its A-ring, it is plausible that it shares or even enhances some of the neuroprotective mechanisms of naringenin, potentially through improved blood-brain barrier permeability and modulation of key signaling pathways involved in neuronal survival. mdpi.com Some research indicates that this compound exhibits neuroprotective effects and is a potent inhibitor of nitric oxide (NO) synthase, an enzyme implicated in neuroinflammation. medchemexpress.comabmole.com

Metabolic Regulation

The metabolic regulatory effects of flavonoids, particularly those from citrus fruits, are a subject of intense research. The parent flavonoid, naringenin, has been shown to increase insulin (B600854) sensitivity and metabolic rate. nih.gov Supplementation with citrus flavonoids has been associated with benefits in treating obesity, diabetes, and metabolic syndrome. researchgate.net These effects are linked to their ability to modulate lipid metabolism, reduce inflammation, and improve glucose homeostasis. nih.gov

Polymethoxylated flavonoids (PMFs), which are abundant in citrus peels, exhibit improved pharmacokinetic properties compared to their less methoxylated counterparts, which may enhance their biological effects. researchgate.net Methoxylation can lead to greater metabolic stability and intestinal absorption, resulting in higher bioavailability. nih.govpeerj.com For example, dietary supplementation with PMFs has been shown to significantly reduce serum total cholesterol in animal models. researchgate.net Although direct studies on this compound's role in metabolic regulation are limited, its structure as a methoxylated flavanone (B1672756) suggests it may positively influence metabolic health. The presence of the methoxy group could enhance its bioavailability compared to naringenin, potentially leading to more potent effects on metabolic pathways. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives

The biological activity of a flavonoid is intrinsically linked to its chemical structure. The specific arrangement of functional groups, such as methoxy and hydroxyl moieties, dictates its pharmacological properties.

Impact of Methoxylation on Bioactivity

Methoxylation, the replacement of a hydroxyl (-OH) group with a methoxy (-OCH3) group, significantly alters the physicochemical properties and biological activity of flavonoids. Generally, methoxylated flavonoids exhibit increased metabolic stability and membrane transport, which improves their oral bioavailability. nih.gov This structural modification often leads to enhanced therapeutic potential.

Research comparing hydroxylated and methoxylated flavones has revealed that methoxylation can potentate certain biological effects. For instance, in a study on anti-inflammatory activity in kidney mesangial cells, 6-methoxyflavone (B191845) was found to be the most potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide production, with an IC50 value significantly lower than its hydroxylated counterpart, 6-hydroxyflavone. researchgate.net This suggests that the methoxy group at the C6 position is a key feature for enhanced anti-inflammatory action. Methoxylated flavones are also potent inducers of cytoprotective enzymes like NAD(P)H:quinone-oxidoreductase 1 (NQO1), which protect cells against oxidative insults. tandfonline.com This enhanced activity is attributed to the increased lipophilicity and resistance to metabolic degradation conferred by the methoxy group. peerj.com

| Compound | Modification at C6-Position | IC50 for NO Inhibition (µM) |

|---|---|---|

| 6-Hydroxyflavone | -OH | 2.0 |

| 6-Methoxyflavone | -OCH3 | 0.192 |

| 6-Acetoxyflavone | -OCOCH3 | 14.0 |

| Flavone 6-sulfate | -OSO3H | > 200 |

Role of Hydroxyl Groups and other Substituents on Biological Activity

While methoxylation can enhance bioavailability and specific activities, the number and position of hydroxyl groups are critical determinants of a flavonoid's biological function, particularly its antioxidant capacity. The basic naringenin structure (5,7,4'-trihydroxyflavanone) possesses key hydroxyl groups that contribute to its bioactivity.

The antioxidant properties of flavonoids are largely governed by their free hydroxyl groups, which can scavenge free radicals and chelate metal ions. mdpi.com Structure-activity relationship studies have consistently shown that specific hydroxylation patterns are essential for potent antioxidant effects. For instance, the presence of hydroxyl groups at the C5 and C7 positions of the A ring, and particularly at the C3′ and C4′ positions of the B ring, is crucial for high antioxidant and anti-inflammatory activity. mdpi.com

Mechanistic Investigations of 6 Methoxynaringenin Action

Molecular Targets and Signaling Pathways

HSP90 Expression

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the folding, stability, and function of numerous client proteins, many of which are involved in cell growth, survival, and differentiation. Upregulation of HSP90 expression is a common feature in various types of cancer, making it a significant therapeutic target. While general HSP90 inhibitors, such as Alvespimycin (17-DMAG) and Tanespimycin (17-AAG), have been identified for their potential anticancer activities, direct research specifically elucidating the impact of 6-Methoxynaringenin on HSP90 expression or function is not extensively documented in current literature. However, it is noteworthy that this compound is derived from Scutellaria barbata D. Don (Lamiaceae), a plant whose active components have been reported to reduce the expression of HSP90, among other anti-tumor mechanisms, by affecting multiple signaling pathways. This suggests a potential, albeit indirect, link through its botanical origin, warranting further direct investigation into this compound's specific effects on HSP90.

Enzyme Inhibition Studies (e.g., NO Synthase)

This compound has demonstrated notable inhibitory activity against nitric oxide (NO) production. Isolated from the aerial parts of Scutellaria barbata D. Don (Lamiaceae), this compound efficiently inhibits NO production with an IC50 value of 25.8 μM. This inhibitory effect positions this compound as a compound of interest for modulating NO-related physiological and pathological processes. For comparative context, L-NAME hydrochloride, a known NO synthase inhibitor, exhibits varying Ki values depending on the specific isoform, with values of 4.4 μM for mouse iNOS, 15 nM for bovine nNOS, and 39 nM for human eNOS.

Beyond NO synthase, studies have also touched upon the xanthine (B1682287) oxidase inhibitory potential of this compound. Structural comparisons with other flavonoids, such as nepetin (B1671783) and hispidulin (B1673257), provide insights into its activity. Nepetin and hispidulin differ in their xanthine oxidase inhibitory activity, with nepetin generally showing higher potency. This difference is partly attributed to the presence of hydroxyl substituents at the C-3′ and C-4′ positions of the 2-phenyl ring (ring B), which play a significant role in inhibiting xanthine oxidase enzyme activity. Furthermore, nepetin distinguishes itself from this compound by the presence of a double bond between C-2 and C-3 in ring C, suggesting that this structural feature also contributes to the difference in their inhibitory profiles against xanthine oxidase.

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme Target | Inhibitory Activity (IC50) | Source |

| NO Production | 25.8 μM | Scutellaria barbata D. Don (Lamiaceae) |

Ligand-Protein Binding Mechanisms

The interaction between a ligand, such as this compound, and its target protein can occur through various mechanisms, including the "lock and key" model, induced fit, or conformational selection. In the "lock and key" model, the ligand and protein possess complementary shapes that fit precisely. The induced fit model proposes that the binding of a ligand induces a conformational change in the protein, leading to a tighter and more specific interaction. Conformational selection, on the other hand, suggests that proteins exist in an ensemble of conformations, and the ligand preferentially binds to a pre-existing conformation that is most suitable for binding.

While these general principles govern ligand-protein interactions, specific studies detailing the precise binding mechanism of this compound with its identified protein targets, such as NO synthase, are not explicitly provided in the available research. Understanding the molecular interactions, including the specific residues involved and the conformational changes induced upon binding, would require advanced structural and computational studies.

Cellular Uptake and Intracellular Distribution

The cellular uptake and subsequent intracellular distribution of flavonoids are critical determinants of their biological activity. While direct studies on the cellular uptake and intracellular distribution of this compound are limited in the provided search results, insights can be drawn from investigations into related flavonoid compounds like naringenin (B18129) and its prenylated derivatives.

Studies on prenylated naringenin, for instance, have shown that its cellular uptake in HEK293 and MDCK cells was higher than that of naringenin. Furthermore, the intracellular distribution of these compounds varied depending on the position of the prenyl group; 8-prenylnaringenin (B1664708) was found to be distributed throughout the nucleus and cytoplasm, whereas 6-prenylnaringenin (B1664697) tended to localize to the cytoplasmic periphery. These findings suggest that structural differences, even subtle ones like the position of a substituent, can significantly influence a flavonoid's affinity for cells and its subsequent intracellular localization.

Flavonoids can enter cells through various mechanisms, including passive diffusion and active transport pathways such as clathrin-mediated and caveolae-mediated endocytosis. The specific pathway utilized can influence the compound's intracellular fate, including its trafficking to different organelles and its susceptibility to degradation. Elucidating the specific cellular uptake mechanisms and intracellular distribution patterns of this compound would provide crucial information for understanding its bioavailability and pharmacological effects.

Preclinical and Translational Research on 6 Methoxynaringenin

In Vitro Model Systems (Cell Culture Studies)

The initial exploration of the biological effects of 6-Methoxynaringenin has been conducted using in vitro cell culture models. These studies are crucial for elucidating the compound's mechanism of action at the cellular level and for identifying its potential as an anti-inflammatory and anti-cancer agent.

Initial studies have pointed towards the anti-inflammatory properties of this compound. Research has shown that it can inhibit the production of nitric oxide (NO), a key inflammatory mediator. While detailed studies on specific cell lines like RAW 264.7 macrophages are still emerging, the initial findings suggest a dose-dependent modulation of pro-inflammatory cytokine production, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

In the context of oncology, the antiproliferative activity of this compound has been investigated in various cancer cell lines. Although comprehensive data is still being gathered, preliminary results indicate that this compound may inhibit the growth of certain cancer cells. The precise mechanisms, whether through the induction of apoptosis, cell cycle arrest, or other pathways, are areas of active investigation.

Table 1: Summary of In Vitro Studies on this compound

| Cell Line | Biological Effect | Key Findings |

| Not Specified | Anti-inflammatory | Inhibition of nitric oxide (NO) production. |

| Various Cancer Cell Lines | Antiproliferative | Potential inhibition of cancer cell growth (further details under investigation). |

In Vivo Animal Models

To translate the promising in vitro findings into a more complex biological system, researchers have utilized in vivo animal models. These studies are essential for understanding the pharmacology of this compound in a whole-organism context.

One notable study explored the anti-tumor effects of this compound in a mouse model of colorectal cancer. While the complete details of this study are not yet widely published, it represents a significant step in evaluating the therapeutic potential of this compound in a preclinical cancer model. Future research is anticipated to provide more in-depth information on the experimental design, including the dosage and administration route, and the specific outcomes observed in these animal models.

Efficacy and Safety Assessment in Preclinical Models

A critical aspect of preclinical research is the thorough assessment of both the efficacy and safety of a potential therapeutic agent. For this compound, this evaluation is ongoing, with a focus on establishing a favorable therapeutic window.

The efficacy of this compound is being investigated in the context of its potential anti-inflammatory and anti-cancer activities. The data from in vitro and in vivo models will be crucial in determining its potency and effectiveness in disease-relevant settings.

The safety profile of this compound is also under scrutiny. Preclinical safety studies aim to identify any potential toxicity and to determine a safe dosage range for further studies. While comprehensive safety data for this compound is not yet available, studies on the parent compound, naringenin (B18129), have generally shown a good safety profile, which provides a positive outlook for its methoxylated derivative.

Bioavailability and Metabolism Studies in Preclinical Contexts

The therapeutic potential of any compound is heavily dependent on its bioavailability and metabolic fate within the body. Understanding these pharmacokinetic properties is crucial for the development of effective treatment regimens.

Computational studies have been conducted to predict the oral bioavailability of this compound. These in silico models suggest a potentially favorable absorption profile. However, experimental data from preclinical pharmacokinetic studies in animal models, such as rats, are needed to confirm these predictions and to provide a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Drug Interactions and CYP Isoenzyme Inhibition

As with any new chemical entity, it is essential to evaluate the potential for drug-drug interactions. A significant mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP) isoenzymes, which are responsible for the metabolism of a vast number of drugs.

Currently, there is a lack of specific data on the inhibitory effects of this compound on various CYP isoenzymes. Studies on the parent compound, naringenin, have shown some inhibitory effects on certain CYP enzymes. Therefore, it is plausible that this compound may also interact with these enzymes. Further in vitro studies using human liver microsomes are necessary to characterize the inhibitory profile of this compound against a panel of key CYP isoenzymes to predict its potential for clinically relevant drug interactions.

Formulation Strategies for Enhanced Delivery and Bioavailability

Many flavonoids, despite their promising biological activities, suffer from poor aqueous solubility and low bioavailability, which can limit their therapeutic efficacy. To overcome these challenges, various formulation strategies are being explored.

For this compound, nanoformulation approaches, such as the use of lipid-based nanoparticles or polymeric micelles, hold promise for enhancing its solubility, stability, and oral bioavailability. nih.gov These advanced drug delivery systems can protect the compound from degradation in the gastrointestinal tract, facilitate its absorption, and potentially enable targeted delivery to specific tissues or cells. While specific nanoformulations for this compound are still in the early stages of development, the successful application of these technologies to other flavonoids suggests a promising avenue for improving the therapeutic potential of this compound.

Advanced Research Methodologies and Future Directions

Network Pharmacology Approaches for Elucidating Therapeutic Mechanisms

Network pharmacology has emerged as a powerful systems-level approach to unravel the complex interactions between chemical compounds, biological targets, and disease pathways. This methodology is particularly well-suited for studying natural products like 6-Methoxynaringenin, which often exhibit multi-target effects. By integrating large-scale omics data and bioinformatics tools, network pharmacology can predict the target profiles and pharmacological actions of compounds. For instance, in studies involving Radix scutellariae (Scutellaria baicalensis), from which this compound can be derived, network pharmacology has been utilized to screen for active α-glucosidase inhibitors and to explore their underlying mechanisms for treating conditions like type 2 diabetes. plantaedb.comnih.gov This approach helps in constructing compound-target-pathway (CTP) networks, identifying key active constituents, critical targets, and relevant pathways involved in a compound's therapeutic effects. plantaedb.comrsc.orgnih.gov The application of network pharmacology to this compound enables the systematic investigation of its potential against various diseases by mapping its molecular interactions within complex biological networks, thus moving beyond single-target drug discovery paradigms. rsc.org

Computational Metabolomics and In Silico Modeling

Computational metabolomics and in silico modeling play a crucial role in identifying, characterizing, and predicting the behavior of metabolites, including flavonoids like this compound, within biological systems. This field utilizes computational chemistry and cheminformatics to bridge the gap between experimental data and structural information, especially for "known unknowns" in metabolomic datasets. nih.govdergipark.org.tr

Molecular docking and dynamics simulations are indispensable in predicting the binding affinities and interaction mechanisms of this compound with specific biological targets. Molecular docking, for example, predicts the preferred orientation of a ligand (like this compound) when bound to a protein target, providing insights into potential therapeutic interactions. researchgate.net These simulations are routinely applied to flavonoids to investigate their anticancer properties by examining their binding to crucial proteins such as tubulin. plantaedb.com For this compound itself, molecular docking, often coupled with experimental evaluations, is employed to understand its interactions with various biological molecules, such as its inhibitory effect on nitric oxide (NO) production. researchgate.net Molecular dynamics simulations further extend these insights by simulating the movement of atoms and molecules over time, offering a dynamic view of the ligand-protein complex stability and conformational changes, which is critical for drug design. plantaedb.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structures of compounds and their observed biological activities. This methodology is vital for predicting the properties of new compounds and optimizing existing ones, significantly accelerating the drug discovery process. imist.mamdpi.comresearchgate.net QSAR models utilize various molecular descriptors (e.g., electronic, topological, thermodynamic) to correlate structural features with biological responses. researchgate.netplantaedb.com While specific QSAR studies focusing solely on this compound are not widely reported, the principles are highly applicable to flavonoids. For instance, structural differences between related flavonoids, such as nepetin (B1671783) and this compound, have been linked to variations in their inhibitory activity against enzymes like xanthine (B1682287) oxidase, highlighting the importance of specific structural features that QSAR models would analyze. mdpi.com The development of robust QSAR models for this compound and its derivatives could enable the prediction of their diverse biological activities and guide the synthesis of more potent analogs.

Computational metabolomics tools are increasingly used for the prediction and annotation of chemical structures and metabolite classes within complex biological samples. Approaches such as mass spectral networking, substructure discovery, and chemical classification aid in transforming raw spectral data into meaningful biological knowledge. nih.govmdpi.comopenmedicinalchemistryjournal.comtargetmol.com These methods help in identifying and classifying unknown metabolites by comparing their mass spectra and fragmentation patterns against databases and by inferring structural information from shared substructures. targetmol.comnih.gov For this compound, these techniques can assist in identifying its presence in various plant extracts and biological matrices, as well as in predicting potential metabolic transformations it might undergo in vivo. This is particularly relevant for understanding the biosynthesis and metabolic fate of flavonoids. openmedicinalchemistryjournal.com

Targeted Delivery Systems for this compound

Despite the promising therapeutic potential of natural compounds like this compound, their clinical application can be limited by factors such as poor water solubility, low bioavailability, and rapid metabolism. Targeted delivery systems offer a solution by encapsulating the compound and directing it specifically to disease sites, thereby enhancing efficacy and minimizing off-target effects. mdpi.com Various nanocarriers, including nanoparticles, micelles, and polymersomes, are being explored for this purpose. rsc.orgdergipark.org.tr These systems can be functionalized with specific homing molecules (e.g., antibodies, peptides, vitamins) to achieve active targeting. rsc.org While direct research on targeted delivery systems for this compound is still emerging, the advancements in delivering other hydrophobic natural products and anticancer agents suggest a strong potential for developing specialized nanocarriers for this compound to improve its therapeutic index.

Combinatorial Therapy Approaches with Conventional Agents

Combinatorial therapy, involving the co-administration of multiple therapeutic agents, often yields superior outcomes compared to monotherapy, particularly for complex diseases like cancer. Natural products, including flavonoids, are increasingly investigated for their potential as adjuvants in combination therapies due to their multi-faceted biological activities and generally lower toxicity profiles. nih.govopenmedicinalchemistryjournal.com For instance, naringenin (B18129), a flavanone (B1672756) structurally related to this compound, has demonstrated synergistic effects when combined with conventional anticancer drugs like tamoxifen, leading to enhanced cell proliferation inhibition and reduced required dosages. nih.gov This suggests that this compound could similarly be explored in combinatorial regimens with conventional pharmaceutical agents to enhance therapeutic efficacy, overcome drug resistance, or mitigate side effects, thereby offering a more comprehensive treatment strategy.

Clinical Trial Landscape for Related Flavonoids and Future Prospects for this compound

The clinical trial landscape for flavonoids, a broad class of natural compounds to which this compound belongs, offers insights into the potential pathways for its future clinical investigation. While direct clinical trials for this compound are not widely reported, related flavonoids like naringenin have been investigated in human studies. Naringenin, for instance, has been studied for its bioavailability and cardioprotective actions, primarily in patients with hypercholesterolemia and overweight conditions. ilo.orgnih.gov These studies, largely preclinical, have indicated various pharmacological effects for naringenin, including hepatoprotective, anti-atherogenic, anti-inflammatory, anti-mutagenic, and anticancer activities. nih.gov

A systematic review of flavonoids as potential anticancer therapies identified 22 phase II and 1 phase III clinical trials, with flavopiridol (B1662207) being the most commonly studied flavonoid. nih.gov These trials, though showing relatively low rates of complete or partial response, indicated higher positive outcomes for hematopoietic and lymphoid tissues compared to solid tumors. nih.gov Beyond oncology, flavonoids have also been evaluated in clinical studies for their effects on insulin (B600854) sensitivity, with some research suggesting that flavonoid-rich food intake may decrease insulin resistance. mdpi.com

The therapeutic potential of naringenin, a structural analog, has been explored in various preclinical models for its anti-inflammatory, antioxidant, anti-ulcer, anti-apoptotic, and anti-carcinogenic effects. frontiersin.org The ability of naringenin to modulate signaling pathways related to fatty acid metabolism and its potential to cross the blood-brain barrier further highlight the diverse biological activities within this class of compounds. nih.gov

Given the observed biological activities of related flavonoids and the structural characteristics of this compound, future prospects for its clinical investigation could involve exploring its potential in areas where related compounds have shown promise. This might include studies focusing on its bioavailability, metabolism, and preliminary efficacy in conditions where its proposed mechanisms of action (e.g., antioxidant, anti-inflammatory, or specific pathway modulation) are relevant. Such investigations would likely follow a phased approach, beginning with preclinical validation and moving to early-phase human trials to establish its pharmacokinetic and pharmacodynamic profiles, similar to the trajectory of other natural product-derived compounds.

Omics Technologies (Transcriptomics, Proteomics) in this compound Research

The application of omics technologies, including transcriptomics and proteomics, is revolutionizing natural product research by providing comprehensive insights into the molecular mechanisms of action of bioactive compounds. frontiersin.orgmdpi.comnih.gov These high-throughput approaches allow for a holistic understanding of how a compound interacts with biological systems at the genetic and protein levels. frontiersin.orggenewiz.com

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism under specific conditions. nih.gov In the context of this compound research, transcriptomics (e.g., RNA-Seq) can be employed to identify changes in gene expression profiles induced by the compound. This can reveal the specific genes, signaling pathways, and biological processes that are up- or down-regulated in response to this compound exposure. For instance, if this compound is hypothesized to have anti-inflammatory effects, transcriptomic analysis could identify the modulation of genes involved in inflammatory pathways. This technology provides a precise measurement of transcript levels and their isoforms, offering a detailed view of the cellular response. nih.gov

Proteomics , the large-scale study of proteins, their structures, and functions, complements transcriptomics by directly analyzing the protein expression landscape. genewiz.comscitechnol.com Proteins are the primary functional molecules in cells, and changes in their abundance, modifications, and interactions provide direct evidence of a compound's biological impact. genewiz.com Mass spectrometry (MS) is a key tool in proteomics research, enabling the identification and quantification of proteins from complex biological samples. scitechnol.comup.pt For this compound, proteomic studies could identify specific protein targets, affected protein networks, and post-translational modifications, thereby elucidating its precise molecular mechanisms. For example, if this compound influences a particular cellular process, proteomics could pinpoint the specific proteins involved in that process whose levels or modifications are altered.

The integration of transcriptomics and proteomics, often referred to as multi-omics or integrative omics, offers a more comprehensive understanding of a compound's effects. frontiersin.orgnih.govnih.gov By correlating changes in gene expression with changes in protein abundance, researchers can gain deeper insights into regulatory mechanisms and identify potential biomarkers of response or toxicity. frontiersin.orgnih.govnih.gov This integrated approach is crucial for natural product target discovery and for understanding the complex biological activities of compounds like this compound. nih.gov Advances in these technologies, including single-cell omics, are enabling more streamlined elucidation of natural product pathways and their effects. uga.edunih.gov

Ethical Considerations in Natural Product Research and Development

Ethical considerations are paramount in natural product research and development, encompassing various aspects from sourcing to intellectual property and equitable benefit sharing. The field often intersects with traditional knowledge and biodiversity, raising unique ethical challenges.

A primary ethical concern in natural product research is sustainable sourcing and biodiversity conservation . patentpc.comnih.gov Many natural products are derived from plants, animals, or microorganisms, and their collection must not lead to environmental degradation or over-exploitation of natural resources. Ethical practices in this area contribute to the sustainable use of biodiversity and respect for ecological balance. patentpc.com Researchers have a responsibility to ensure that their work does not negatively impact ecosystems or the availability of natural resources for local communities.

Intellectual property rights (IPR) and benefit sharing are also critical ethical considerations. patentpc.comsolubilityofthings.com When natural products are sourced from regions with rich biodiversity or traditional knowledge, questions arise regarding the ownership of discoveries and the fair distribution of benefits derived from commercialization. Ethical patenting practices should extend to respecting biodiversity and ensuring fair benefit-sharing with source countries or communities, aligning with goals of global health equity. patentpc.com This includes acknowledging and compensating traditional knowledge holders, ensuring that communities who have long used and conserved these resources receive a fair share of any commercial gains.

Furthermore, general principles of scientific integrity and transparency are crucial. solubilityofthings.comsatoriproject.eu This includes scientific honesty, intellectual freedom, openness, and the reproducibility of research findings. solubilityofthings.comsatoriproject.eu Researchers are ethically obligated to share their methodologies and findings transparently to foster trust within the scientific community and with the public. solubilityofthings.com This also involves avoiding plagiarism, data falsification, and improper authorship. satoriproject.eu In the broader context of natural product development, ethical decision-making covers a wide range of responsibilities, emphasizing responsible research and promoting discussions on science-related issues. satoriproject.eu

The allocation of funding for natural product research also presents an ethical concern, as it is often scarce compared to conventional medicine research. nih.gov Ensuring that research is conducted responsibly and efficiently, even with limited resources, is an ethical imperative. clinicaltrialsarena.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | No direct CID found for this compound. Closest related: 5-O-Methylnaringenin (182315), 6-Methoxyquinoline (14860) |

| Naringenin | 932 |

| Flavopiridol | 445657 |

| Apigenin | 5280443 |

| Hispidulin (B1673257) | 5281699 |

| Luteolin | 5280445 |

| Quercetin | 5280343 |

| Scutellarein | 5281698 |

| Scutellarin | 162180 |

| Wogonin | 5281700 |

| Baicalein (B1667712) | 5281605 |

| Hesperidin | 10621 |

| Hesperetin | 10757 |

| Eriodictyol | 440755 |

| Vinblastine | 6000 |

| Paclitaxel | 36314 |

| Vinorelbine | 60802 |

| Podophyllotoxin | 10607 |

| Homoharringtonine | 441460 |

| Camptothecin | 2548 |

Note on this compound CID: A direct PubChem CID for "this compound" was not found in the search results. Related compounds like "5-O-Methylnaringenin" (CID 182315) and "6-Methoxyquinoline" (CID 14860) were identified, but these are distinct compounds. The biosynthesis of this compound has been mentioned in the context of Salvia plebeia research. nih.govresearchgate.netfrontiersin.org While the compound is recognized in scientific literature, a universally assigned PubChem CID specifically for "this compound" was not explicitly retrieved.###

Clinical Trial Landscape for Related Flavonoids and Future Prospects for this compound

The clinical trial landscape for flavonoids, a broad class of natural compounds that includes this compound, provides a framework for understanding potential future clinical investigations of this specific compound. While direct clinical trials for this compound are not extensively documented, studies on structurally related flavonoids, such as naringenin, offer valuable insights. Naringenin, a flavanone, has been investigated in human studies primarily concerning its bioavailability and cardioprotective effects, particularly in individuals with hypercholesterolemia and overweight conditions. ilo.orgnih.gov Preclinical research on naringenin has also highlighted a range of pharmacological activities, including hepatoprotective, anti-atherogenic, anti-inflammatory, anti-mutagenic, and anticancer properties. nih.gov

A systematic review focusing on flavonoids as potential anticancer agents identified 22 phase II and 1 phase III clinical trials. Flavopiridol was noted as the most frequently studied flavonoid in these trials. nih.gov Although the rates of complete or partial response in these trials were generally low, flavonoids demonstrated more favorable outcomes in hematopoietic and lymphoid tissues compared to solid tumors. nih.gov Beyond oncology, flavonoids have also been assessed in clinical settings for their impact on insulin sensitivity, with some evidence suggesting that diets rich in flavonoids may contribute to decreased insulin resistance. mdpi.com

The therapeutic potential of naringenin, a close structural analogue, has been explored in various preclinical models, demonstrating anti-inflammatory, antioxidant, anti-ulcer, anti-apoptotic, and anti-carcinogenic effects. frontiersin.org Its capacity to modulate signaling pathways related to fatty acid metabolism and its reported ability to cross the blood-brain barrier underscore the diverse biological activities inherent to this class of compounds. nih.gov

Based on the observed biological activities of related flavonoids and the structural characteristics of this compound, future clinical investigations could potentially explore its utility in areas where its analogues have shown promise. This may involve initial studies to establish its pharmacokinetic and pharmacodynamic profiles in humans, followed by early-phase clinical trials to assess preliminary efficacy in conditions where its hypothesized mechanisms of action (e.g., antioxidant, anti-inflammatory, or specific molecular pathway modulation) are relevant. Such a progression would align with the typical development pathway for natural product-derived compounds.

Omics Technologies (Transcriptomics, Proteomics) in this compound Research

The integration of omics technologies, specifically transcriptomics and proteomics, is transforming natural product research by offering a comprehensive understanding of how bioactive compounds interact with biological systems at a molecular level. frontiersin.orgmdpi.comnih.gov These high-throughput methodologies enable a holistic view of a compound's influence on cellular processes. frontiersin.orggenewiz.com

Transcriptomics involves the analysis of the entire set of RNA transcripts present in a cell or organism under specific physiological or experimental conditions. nih.gov In the context of this compound research, transcriptomic approaches, such as RNA-Sequencing (RNA-Seq), can be utilized to identify and quantify changes in gene expression patterns induced by the compound. This can reveal the specific genes, regulatory networks, and biological pathways that are either activated or suppressed following exposure to this compound. For instance, if this compound is hypothesized to exert anti-inflammatory effects, transcriptomic analysis could pinpoint the modulation of genes associated with inflammatory cascades. This technology provides highly precise measurements of transcript levels and their various isoforms, offering a detailed snapshot of the cellular transcriptional response. nih.gov

Proteomics , the large-scale study of proteins, including their structures, functions, and interactions, complements transcriptomics by directly examining the protein complement of a biological system. genewiz.comscitechnol.com Proteins are the primary effectors of cellular functions, and alterations in their abundance, post-translational modifications, and protein-protein interactions provide direct evidence of a compound's biological impact. genewiz.com Mass spectrometry (MS) is a cornerstone of modern proteomics, facilitating the identification and quantification of proteins from complex biological matrices. scitechnol.comup.pt For this compound, proteomic studies could help identify specific protein targets, affected protein networks, and the precise molecular mechanisms through which it exerts its effects. For example, if this compound is involved in regulating a particular metabolic process, proteomics could identify the enzymes or transporters within that pathway whose levels or activities are altered.

The combined application of transcriptomics and proteomics, often referred to as multi-omics or integrative omics, offers a more profound and comprehensive understanding of a compound's biological effects. frontiersin.orgnih.govnih.gov By correlating changes in gene expression with corresponding changes in protein abundance, researchers can gain deeper insights into complex regulatory mechanisms and identify potential biomarkers indicative of biological response or adverse effects. frontiersin.orgnih.govnih.gov This integrated strategy is particularly valuable for natural product target discovery and for unraveling the intricate biological activities of compounds like this compound. nih.gov Recent advancements, including single-cell omics, further enhance the ability to elucidate natural product pathways and their cellular impacts with unprecedented resolution. uga.edunih.gov

Q & A

Q. Q1. What validated methodologies are recommended for isolating and identifying 6-Methoxynaringenin from plant sources?

To isolate this compound (IC50 = 25.8 μM for NO inhibition), researchers should employ phytochemical extraction techniques such as ethanol or methanol solvent extraction followed by column chromatography (e.g., silica gel or HPLC). Structural identification requires spectroscopic methods (NMR, MS) and comparison with reference standards. For novel sources like Scutellaria barbata, ensure purity via HPLC (>95%) and confirm identity using retention time alignment with authenticated samples .

Q. Q2. How should researchers design experiments to assess the anti-inflammatory activity of this compound in vitro?

Use LPS-stimulated macrophage models (e.g., RAW 264.7 cells) to measure NO production via Griess assay. Include positive controls (e.g., L-NAME) and validate dose-response curves (e.g., 10–100 μM). Ensure statistical power (n ≥ 3 replicates) and account for cytotoxicity using viability assays (MTT or resazurin). Report IC50 values with 95% confidence intervals and compare to known inhibitors like 1400W dihydrochloride (Ki = 7 nM for iNOS) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in IC50 values or mechanisms may arise from differences in cell lines, assay conditions, or compound purity. To address this:

- Standardize experimental protocols (e.g., LPS concentration, incubation time).

- Validate compound identity and stability using LC-MS/MS.

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects).

- Cross-validate findings with orthogonal assays (e.g., qPCR for iNOS expression).

Reference frameworks like FINER criteria (Feasible, Novel, Ethical, Relevant) can guide hypothesis refinement .

Q. Q4. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?

To enhance bioavailability:

- Conduct structure-activity relationship (SAR) studies to modify methoxy groups or glycosylation patterns.

- Use prodrug strategies (e.g., esterification) to improve solubility.

- Employ nanoformulations (liposomes, PLGA nanoparticles) for targeted delivery.

Validate improvements via pharmacokinetic assays (Cmax, Tmax, AUC) in rodent models and compare to parent compound .

Q. Q5. What experimental designs are critical for evaluating this compound’s multi-target effects (e.g., COX-2, 5-LOX)?

Use a systems pharmacology approach: